1-(3,4-Difluorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide

Description

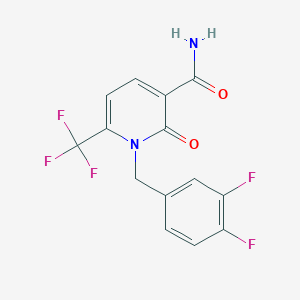

1-(3,4-Difluorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide is a fluorinated pyridinecarboxamide derivative characterized by a 3,4-difluorobenzyl group at the N1 position and a trifluoromethyl substituent at the C6 position of the pyridine ring. The compound’s design leverages halogenation (fluorine and trifluoromethyl groups) to enhance metabolic stability and binding affinity, a strategy common in medicinal chemistry for optimizing pharmacokinetic properties.

Properties

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F5N2O2/c15-9-3-1-7(5-10(9)16)6-21-11(14(17,18)19)4-2-8(12(20)22)13(21)23/h1-5H,6H2,(H2,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKQINHQGJVHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C(=CC=C(C2=O)C(=O)N)C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F5N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Difluorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide is a compound with significant potential in medicinal chemistry, particularly as a therapeutic agent due to its unique structural features. The compound's molecular formula is C14H9F5N2O2, and it has been identified as a promising candidate for various biological applications, including its role as an inhibitor of histone deacetylases (HDACs), which are important in cancer therapy and other diseases.

- Molecular Weight : 332.23 g/mol

- CAS Number : 338977-73-4

- Structural Features : The compound contains a pyridine ring, a difluorobenzyl group, and a carboxamide functional group. These features contribute to its biological activity and interaction with biological targets.

Recent studies suggest that compounds similar to this compound act as selective inhibitors of HDAC6. This enzyme plays a crucial role in the regulation of gene expression and cellular processes such as apoptosis and differentiation. Inhibition of HDAC6 has been linked to therapeutic effects in various conditions, including cancer and neurodegenerative diseases.

Biological Activity Data

Case Studies

-

Inhibition of HDAC6 :

A study demonstrated that this compound exhibits significant inhibitory activity against HDAC6. The compound was shown to bind selectively to the enzyme, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. -

Antitumor Efficacy :

In vitro experiments on various cancer cell lines indicated that this compound effectively induces apoptosis through the activation of the intrinsic apoptotic pathway. The results suggest that the compound could be developed into a therapeutic agent for cancer treatment. -

Neurodegenerative Disease Model :

Preliminary studies using animal models of neurodegeneration have shown that the compound may provide neuroprotective benefits by inhibiting HDAC6 activity, thus promoting neuronal survival and function.

Comparison with Similar Compounds

Key Observations:

Halogenation Impact: The 3,4-difluorobenzyl group in the target compound may confer improved metabolic stability compared to chlorinated analogs (e.g., 4-chlorobenzyl in ), as fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and enhance ligand-receptor interactions.

Trifluoromethyl Group :

- The C6 trifluoromethyl (-CF₃) group is conserved across multiple analogs, indicating its critical role in electronic modulation and hydrophobic interactions.

Functional Group Variations :

Pharmacological Data (Inferred):

- 1-(4-Chlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide is produced industrially (99% purity), implying scalability and stable formulation .

Q & A

Q. How can researchers optimize the synthesis conditions for 1-(3,4-Difluorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide?

Methodological Answer:

- Coupling Agents : Use TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) with DIPEA (N,N-diisopropylethylamine) to activate the carboxylic acid intermediate, as demonstrated in analogous 1,2-dihydro-2-oxo-pyridine-3-carboxamide syntheses .

- Solvent Selection : Anhydrous DMF at 0°C under nitrogen ensures minimal side reactions during amide bond formation .

- Purification : Employ flash column chromatography (e.g., ethyl acetate/petroleum ether, 6:4) for high-purity isolation .

- Statistical Design : Apply Design of Experiments (DoE) to optimize parameters like temperature, stoichiometry, and reaction time, reducing trial iterations .

Q. What analytical methods are recommended for characterizing the compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use NMR (400 MHz, CDCl) to confirm substitution patterns (e.g., aromatic protons at δ 7.03–7.29 ppm for benzyl groups) and amide NH signals (δ 9.73 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity (>95%) and detects trace impurities .

Q. How can researchers address solubility challenges in biological assays?

Methodological Answer:

- Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial stock solutions (e.g., 10 mM), followed by dilution in aqueous buffers with surfactants (e.g., 0.1% Tween-80) .

- Co-solvent Systems : Explore PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility without precipitation .

Q. What stability studies are critical for ensuring compound integrity during storage?

Methodological Answer:

- Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and room temperature for 1–4 weeks. Monitor degradation via HPLC and NMR .

- Light Sensitivity : Use amber vials to prevent photodegradation, especially with fluorinated aromatic moieties .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target affinity?

Methodological Answer:

- Docking Studies : Use quantum chemical calculations (e.g., DFT) to model interactions with target proteins (e.g., endocannabinoid receptors). Adjust substituents (e.g., trifluoromethyl position) to optimize binding .

- Reaction Path Prediction : Apply ICReDD’s computational workflows to predict feasible synthetic routes for novel analogs .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

Methodological Answer:

- Retrospective Analysis : Compare bioactivity data of analogs (e.g., 4-fluorobenzyl vs. 3,4-difluorobenzyl derivatives) to identify substituent effects .

- Meta-Analysis : Aggregate data from similar scaffolds (e.g., pyridin-2-one derivatives) to identify trends in electronic or steric contributions .

Q. How should researchers address discrepancies in reaction yields between small-scale and scaled-up syntheses?

Methodological Answer:

- Kinetic Profiling : Use microreactors to study exothermicity and mixing efficiency at different scales .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediates and adjust parameters dynamically .

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET for real-time monitoring of target engagement (e.g., kinase or protease inhibition) .

- Cellular Uptake Studies : Label the compound with NMR-active probes to track intracellular accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.